molecular formula C4H10ClNO3 B1456637 (R)-2-Amino-3-methoxypropanoic acid hydrochloride CAS No. 86118-10-7

(R)-2-Amino-3-methoxypropanoic acid hydrochloride

Cat. No.: B1456637
CAS No.: 86118-10-7
M. Wt: 155.58 g/mol
InChI Key: NLDVBPFPOCWZCE-AENDTGMFSA-N
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Description

®-2-Amino-3-methoxypropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-2-Amino-3-methoxypropanoic acid, which is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group, a methoxy group, and a carboxylic acid group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-methoxypropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-methoxypropanoic acid.

    Protection of Functional Groups: The amino group is often protected using a suitable protecting group to prevent unwanted reactions during the synthesis.

    Deprotection: The protecting group is removed to yield the free amino acid.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free amino acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-Amino-3-methoxypropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-methoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

®-2-Amino-3-methoxypropanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and as a potential ligand for receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also participate in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methoxypropanoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    2-Amino-3-methoxypropanoic acid: The free amino acid form without the hydrochloride salt.

    3-Methoxyalanine: A structurally similar amino acid with a methoxy group.

Uniqueness

®-2-Amino-3-methoxypropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methoxy groups. This combination of features makes it distinct from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

(2R)-2-amino-3-methoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVBPFPOCWZCE-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719228
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86118-10-7
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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